molecular formula C29H31NO5 B557513 Fmoc-o-t-butyl-l-beta-homotyrosine CAS No. 219967-69-8

Fmoc-o-t-butyl-l-beta-homotyrosine

Cat. No. B557513
M. Wt: 473,56 g/mole
InChI Key: PAFSELQEYJTCCG-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-o-t-butyl-l-beta-homotyrosine is a biochemical used for proteomics research . It is also known as Fmoc-L-β-HomoTyr (tBu)-OH .


Molecular Structure Analysis

The molecular formula of Fmoc-o-t-butyl-l-beta-homotyrosine is C29H31NO5 . Its molecular weight is 473.56 .


Chemical Reactions Analysis

Fmoc-o-t-butyl-l-beta-homotyrosine is suitable for Fmoc solid-phase peptide synthesis . The specific chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

Fmoc-o-t-butyl-l-beta-homotyrosine is a white to faint beige powder . It has a molecular weight of 473.56 .

Scientific Research Applications

Synthesis of Novel Amino Acids and Peptides

Fmoc Chemistry in Peptide Synthesis : The Fmoc group is widely used as a protective group for amino acids in the synthesis of peptides and proteins. This approach allows for the selective deprotection of amino acids under mild conditions, which is essential for the synthesis of complex peptides without affecting the integrity of the peptide backbone or side chains (Fields & Noble, 2009).

Enhanced Stereoselectivity and Functional Material Development : The use of Fmoc-protected amino acids has been demonstrated to enhance stereoselectivity in the synthesis of compounds like Fmoc-L-γ-carboxyglutamic acid. Such advancements are crucial for developing materials with specific functional properties, including bioactivity and catalysis (Smith et al., 2011).

Biomedical Applications

Antibacterial Hydrogelators : Fmoc-peptide functionalized cationic amphiphiles have been developed as antibacterial hydrogelators. These materials can self-assemble into hydrogels that exhibit potent antibacterial activity, demonstrating the potential of Fmoc-protected amino acids and peptides in the development of new antimicrobial agents (Debnath et al., 2010).

Bio-inspired Building Blocks for Functional Materials : Fmoc-modified amino acids and short peptides are recognized for their self-assembly features, which have been exploited in various applications, including cell cultivation, bio-templating, and drug delivery. The inherent hydrophobicity and aromaticity of the Fmoc moiety facilitate the assembly of these bio-inspired building blocks into functional materials (Tao et al., 2016).

Analytical and Structural Studies

Analysis of Amino Acid Derivatives : The efficiency of Fmoc (9-fluorenylmethyl chloroformate) as a derivatization agent for amino acids has been explored in liquid chromatography-electrospray-tandem mass spectrometry (LC-ESI-MS/MS). This approach enables the sensitive and selective analysis of amino acids, highlighting the utility of Fmoc derivatives in analytical chemistry (Uutela et al., 2009).

Material Science and Engineering

Self-Assembly and Hydrogelation : The influence of side-chain modifications on the self-assembly and hydrogelation properties of Fmoc-phenylalanine derivatives has been studied. These modifications can significantly affect the self-assembly process and the physical properties of the resulting hydrogels, demonstrating the potential of Fmoc-protected amino acids in the design of novel materials with tailored mechanical properties (Ryan et al., 2010).

Safety And Hazards

Fmoc-o-t-butyl-l-beta-homotyrosine is not classified as hazardous . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents .

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFSELQEYJTCCG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944597
Record name 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-o-t-butyl-l-beta-homotyrosine

CAS RN

219967-69-8
Record name (βS)-4-(1,1-Dimethylethoxy)-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219967-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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